molecular formula C12H15ClO2 B1461563 [5-Chloro-2-(cyclopentyloxy)phenyl]methanol CAS No. 1152554-39-6

[5-Chloro-2-(cyclopentyloxy)phenyl]methanol

Cat. No. B1461563
M. Wt: 226.7 g/mol
InChI Key: HWIGLGGTQAMOQD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information about the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Bio-Potent Derivatives Synthesis

A study describes the synthesis of bio-potent derivatives through a [4+2] cycloaddition Diels-Alder reaction, highlighting the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanones. This research emphasizes the potential for creating compounds with significant biological activities (G. Thirunarayanan, 2014).

Pharmacological Properties of Inhibitors

Another paper investigates 403U76, a chemical class with potent inhibition of serotonin and noradrenaline reuptake, demonstrating the pharmaceutical potential of such compounds (R. Ferris et al., 1995).

Syntheses of Methanopyrrolidine Alcohols and Fluorides

Research into the stereoselective syntheses of novel difunctionalized-2-azabicyclo[2.1.1]hexanes, including methanopyrrolidine alcohols and fluorides, highlights the chemical versatility and potential applications in more complex chemical syntheses (Grant R Krow et al., 2004).

Synthesis and Reactivity of Laquinimod

Laquinimod, a drug in clinical trials for multiple sclerosis, demonstrates the importance of understanding the synthesis and reactivity of specific compounds for pharmaceutical applications. The study provides insights into the synthesis process and the reactivity of compounds (K. Jansson et al., 2006).

Safety And Hazards

This would include information about any hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include safety precautions for handling and storing the compound .

Future Directions

This would involve a discussion of potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or behavior, and suggestions for further studies .

properties

IUPAC Name

(5-chloro-2-cyclopentyloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11,14H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIGLGGTQAMOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-2-(cyclopentyloxy)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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